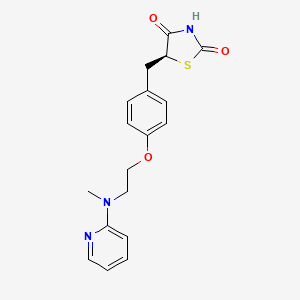
Rosiglitazone, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) is a chemical compound known for its significant role in the pharmaceutical industry. It is commonly referred to as Rosiglitazone, a medication used to treat type 2 diabetes by improving insulin sensitivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) involves several steps. . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
化学反応の分析
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
Clinical Applications
1. Management of Type 2 Diabetes Mellitus
Rosiglitazone is indicated as an adjunct to diet and exercise for glycemic control in adults with type 2 diabetes. It is often used alone or in combination with other antidiabetic agents such as metformin or sulfonylureas. Clinical studies have demonstrated that rosiglitazone effectively reduces hemoglobin A1c levels and fasting plasma glucose concentrations. For example, one study showed a decrease in hemoglobin A1c by 1.2% and 1.5% with doses of 2 mg and 4 mg twice daily, respectively .
2. Insulin Sensitization
The primary pharmacological action of rosiglitazone is to sensitize tissues to insulin rather than stimulate insulin secretion directly. This effect is mediated through the activation of PPARγ, which increases the expression of glucose transporter-4 (GLUT4) receptors . Studies indicate that rosiglitazone can reduce insulin resistance by approximately 16% to 25% .
Safety and Efficacy
1. Cardiovascular Risks
Recent meta-analyses have raised concerns regarding the cardiovascular safety of rosiglitazone. One comprehensive evaluation involving over 48,000 patients found a significant association between rosiglitazone use and an increased risk of cardiovascular events, including heart attacks and heart failure, with a reported risk increase of 33% compared to control groups . These findings have led to ongoing debates about the drug's risk-benefit profile.
2. Cancer Risk Assessment
The relationship between rosiglitazone and cancer incidence remains controversial. A meta-analysis assessing randomized clinical trials found no definitive consensus on whether rosiglitazone increases cancer risk; however, some studies suggest a potential protective effect against certain malignancies . Further research is warranted to clarify these associations.
Emerging Research Applications
1. Alzheimer’s Disease
Recent studies have explored the potential neuroprotective effects of rosiglitazone in Alzheimer’s disease models. Preliminary findings suggest that PPARγ activation may exert anti-inflammatory effects and improve cognitive function in specific patient subsets . Although promising, these applications require extensive clinical validation.
2. Other Investigational Uses
Research has expanded into other therapeutic areas for rosiglitazone, including its potential roles in treating conditions such as psoriasis and rheumatoid arthritis, where insulin sensitization may provide benefits beyond glycemic control .
Summary of Clinical Trials
作用機序
The compound exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes the uptake of glucose by cells, thereby lowering blood sugar levels . The molecular targets include adipocytes, hepatocytes, and muscle cells, where it modulates the expression of genes involved in glucose and lipid metabolism .
類似化合物との比較
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) is unique due to its specific molecular structure, which provides a balance between efficacy and safety in the treatment of type 2 diabetes. Unlike Troglitazone, it has a better safety profile, and compared to Pioglitazone, it offers different pharmacokinetic properties that may be beneficial for certain patient populations .
特性
CAS番号 |
163860-15-9 |
|---|---|
分子式 |
C18H19N3O3S |
分子量 |
357.4 g/mol |
IUPAC名 |
(5S)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m0/s1 |
InChIキー |
YASAKCUCGLMORW-HNNXBMFYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
異性体SMILES |
CN(CCOC1=CC=C(C=C1)C[C@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |
正規SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















